molecular formula C9H6BrClS B3203828 2-(Bromomethyl)-7-chloro-1-benzothiophene CAS No. 102246-40-2

2-(Bromomethyl)-7-chloro-1-benzothiophene

Cat. No. B3203828
CAS RN: 102246-40-2
M. Wt: 261.57 g/mol
InChI Key: FQQZTXCROHDGPO-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . The presence of the bromine atom makes these compounds good alkylating agents.


Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. One common method involves the reaction of carbonyl compounds with brominating agents . Another method involves the α-bromination of carbonyl compounds .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions, including elimination reactions and reactions with aldehydes and ketones to form α-methylene-butyrolactones .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Synthesis of Regioregular Thiophene-Based Conjugated Polymers The compound could be used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

Organic Synthesis

As an important raw material and intermediate, the compound could be used in organic synthesis . This involves the synthesis of complex chemical compounds from simpler ones. It plays a crucial role in the development of new chemical entities for therapeutic drugs .

Pharmaceuticals

The compound could be used in the development of pharmaceuticals . This involves the discovery, development, production, and marketing of drugs for medical use .

Agrochemicals

The compound could be used in the production of agrochemicals . These are the chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers .

Dyestuff

The compound could be used in the production of dyestuff . Dyes are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber .

Safety and Hazards

Bromomethyl compounds are generally considered hazardous. They are flammable liquids and can cause skin and eye irritation, as well as respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(bromomethyl)-7-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZTXCROHDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269059
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-7-chloro-1-benzothiophene

CAS RN

102246-40-2
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102246-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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